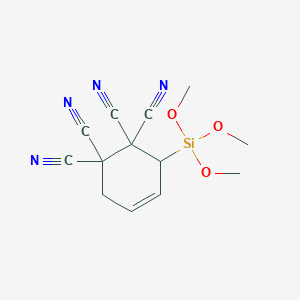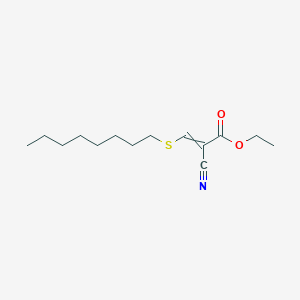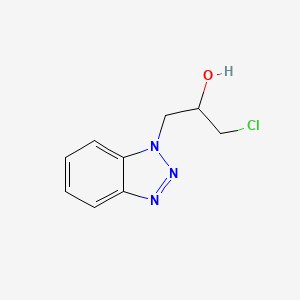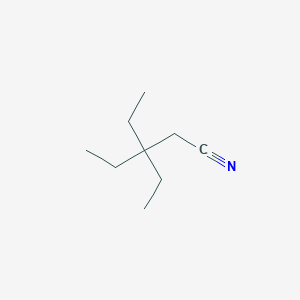![molecular formula C11H13ClN2O2S B14350077 Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate CAS No. 96722-50-8](/img/structure/B14350077.png)
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H13ClN2O2S It is a derivative of hydrazone and features a chloro-substituted ethyl acetate moiety attached to a 4-methylsulfanylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 4-methylsulfanylphenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Formation of new hydrazone derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学研究应用
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
- Ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
- Ethyl 2-chloro-2-[(4-aminophenyl)hydrazinylidene]acetate
Uniqueness
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can undergo specific oxidation reactions and may enhance the compound’s interaction with biological targets, making it a valuable molecule for research and development.
属性
CAS 编号 |
96722-50-8 |
|---|---|
分子式 |
C11H13ClN2O2S |
分子量 |
272.75 g/mol |
IUPAC 名称 |
ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-16-11(15)10(12)14-13-8-4-6-9(17-2)7-5-8/h4-7,13H,3H2,1-2H3 |
InChI 键 |
KRSOKROUYSDIPF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)

![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)



![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)

